Mitomycin C, N-methyl-

Description

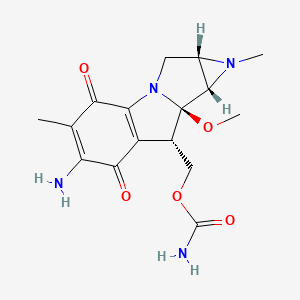

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHKSTOGXBBQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801-52-5 | |

| Record name | Porfiromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical Context and Chemical Classification of Porfiromycin

Isolation and Discovery from Streptomyces ardus

Porfiromycin was isolated from the fermentation broth of Streptomyces ardus boisestate.educancer.gov. Streptomyces ardus is a bacterial species belonging to the genus Streptomyces, known for its ability to produce various natural products, and was originally isolated from soil wikipedia.org. The definitive structure of porfiromycin was elucidated by Webb and coworkers in 1962 boisestate.eduacs.org. This discovery was part of broader investigations into the structures of related compounds, including mitomycins A, B, and C boisestate.eduacs.org.

Classification within the Mitomycin Family: An N-Methylated Mitomycin C Analogue

Porfiromycin is classified as a member of the mitomycin family of compounds nih.gov. It is specifically recognized as an N-methyl derivative of the antineoplastic antibiotic mitomycin C boisestate.educancer.govwikipedia.orgmedchemexpress.comoup.com. Mitomycin C, a foundational compound in this family, was originally isolated from cultures of the soil bacterium Streptomyces caespitosus boisestate.eduoup.comresearchgate.net.

The mitomycin family, to which porfiromycin belongs, is structurally characterized by a tetracyclic pyrrolo-indole skeleton. Key features of this core structure include an aziridine (B145994) ring, a carbamoyl (B1232498) moiety, and a bridged carbinolamine boisestate.edu. The distinguishing characteristic of porfiromycin, setting it apart from mitomycin C, is the presence of an N-methyl group boisestate.edumedchemexpress.comoup.com. This N-methylation is a critical structural modification that defines porfiromycin as an analogue of mitomycin C.

The following table provides a comparison of key chemical identification details for Porfiromycin and Mitomycin C, highlighting their structural relationship and origins:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID | Source Organism | Structural Relationship to Mitomycin C |

| Porfiromycin | C₁₆H₂₀N₄O₅ | 348.359 | 13116 | Streptomyces ardus | N-methyl derivative |

| Mitomycin C | C₁₅H₁₈N₄O₅ | 334.33 | 5359459 | Streptomyces caespitosus | Parent compound |

Molecular Architecture and Structure Activity Relationships of Porfiromycin

Core Tetracyclic Pyrrolo-Indole Skeleton

Porfiromycin is built upon a dense and intricate tetracyclic core known as a pyrrolo[1,2-a]indole. This fused ring system provides a rigid scaffold that correctly orients the various functional groups for interaction with its biological target. The skeleton consists of a pyrrolidine (B122466) ring fused to an indolequinone system, which in turn is fused to an aziridine (B145994) ring. This compact arrangement is crucial for the molecule's ability to undergo the necessary electronic transformations for its activation and subsequent DNA alkylation.

The indolequinone portion of the skeleton is a key player in the bioactivation of Porfiromycin. It is susceptible to reduction, a critical step that initiates a cascade of electronic rearrangements, ultimately leading to the activation of the molecule's alkylating functionalities.

Structural Significance of the Aziridine Ring

Embedded within the tetracyclic core is a highly strained three-membered ring containing a nitrogen atom, known as an aziridine. This moiety is a potent electrophile and serves as one of the primary alkylating centers of the activated drug. The inherent ring strain of the aziridine makes it susceptible to nucleophilic attack by DNA, particularly the N7 position of guanine (B1146940) residues.

Upon bioreductive activation of the quinone system, the molecule's electronic properties are altered, which further enhances the electrophilicity of the aziridine ring. This "arming" of the aziridine is a prerequisite for its covalent reaction with DNA. The opening of the aziridine ring and the formation of a covalent bond with DNA is a critical step in the formation of DNA monoadducts and subsequent interstrand cross-links, which are believed to be the primary cytotoxic lesions.

Role of the Carbamoyl (B1232498) Moiety

At the C10 position of the pyrrolo-indole skeleton, Porfiromycin features a carbamoyl moiety (-OCONH2). This group is not merely a passive structural element; it functions as the second alkylating center of the molecule. Following the initial bioreductive activation and the opening of the aziridine ring, a subsequent electronic cascade leads to the expulsion of the carbamoyl group.

This elimination generates a reactive carbocation at the C10 position, which can then be attacked by a second nucleophilic site on the DNA. This two-step alkylation process, initiated at the aziridine ring and completed by the carbamoyl group's departure, allows for the formation of DNA interstrand cross-links. Studies comparing Mitomycin C with its analog, decarbamoylmitomycin C (DMC), have demonstrated the critical role of this moiety. While both compounds can form DNA cross-links, the efficiency and nature of the cross-linking are altered in the absence of the carbamoyl group, highlighting its importance in the molecule's biological activity. nih.gov

Characteristics of the Bridged Carbinolamine System

A key feature of the Porfiromycin structure is the bridged system containing a carbinolamine functionality. This structural element is integral to the stability of the molecule in its inactive form and plays a crucial role in the activation process. A carbinolamine is a functional group that has a hydroxyl group and an amine attached to the same carbon atom.

The bioreductive activation of the quinone ring of Porfiromycin initiates a series of electronic rearrangements that ultimately lead to the formation of an iminium ion. This highly reactive intermediate is the precursor to the opening of the aziridine ring and the elimination of the carbamoyl group. The bridged carbinolamine system helps to control the formation and reactivity of this critical intermediate, ensuring that the activation cascade proceeds efficiently once triggered by reduction. The stability and reactivity of this system are finely balanced to allow for selective activation in the target environment.

Stereochemical Considerations and Conformational Analysis

This defined stereochemistry is crucial for the molecule's ability to fit into the minor groove of the DNA double helix and to position its alkylating centers for optimal reaction with specific nucleophilic sites on the DNA bases. Conformational analysis reveals that the tetracyclic skeleton adopts a relatively rigid conformation, which minimizes conformational flexibility and pre-organizes the molecule for its interaction with DNA. Any alteration to the stereochemistry at these key centers can dramatically impact the biological activity, underscoring the importance of the molecule's precise three-dimensional structure.

Structure-Activity Relationship (SAR) Studies of Porfiromycin

Structure-activity relationship (SAR) studies of Porfiromycin and its analogs have provided valuable insights into the chemical features essential for its cytotoxic activity. These studies typically involve the synthesis of a series of related compounds with systematic modifications to the core structure and the evaluation of their biological effects.

Below is an interactive table summarizing some of the SAR findings for Porfiromycin analogs.

| Analog Modification | Position of Modification | Effect on Cytotoxicity | Reference |

| Substituted Ethylamines | 7 | Varied; some analogs showed improved activity against certain cancer cell lines compared to Mitomycin C. | nih.gov |

| Removal of Carbamoyl Group | 10 | Reduced cytotoxicity and altered DNA cross-linking profile. | nih.gov |

| N-demethylation (Mitomycin C) | Aziridine Nitrogen | Increased cytotoxicity under certain conditions. | nih.gov |

Impact of N-Methylation on Biological Activity

Porfiromycin is the N-methylated analog of Mitomycin C, with the methyl group located on the aziridine nitrogen. This seemingly minor structural difference has a significant impact on the biological activity of the molecule. The presence of the methyl group influences the electronic properties and steric environment of the aziridine ring.

Influence of Substituents on the Quinone Moiety

The quinone ring is a critical pharmacophore of the Porfiromycin molecule, playing a central role in its mechanism of action through bioreductive activation. Modifications to the substituents on this moiety, particularly at the C-7 position, have been a significant focus of medicinal chemistry efforts to enhance the compound's therapeutic index. Research has demonstrated that alterations at this position can profoundly influence the drug's electronic properties, reduction potential, and ultimately, its cytotoxic activity and tumor selectivity.

Detailed Research Findings

The primary site for synthetic modification on Porfiromycin's quinone ring is the C-7 amino group. A wide array of analogues has been developed by substituting this group with various amines, including aziridines, allylamines, and heterocyclic amines. These studies aim to modulate the electronic nature of the quinone system, which in turn affects the ease of its reduction—the initial step in the activation cascade that leads to DNA alkylation.

One significant area of investigation has been the introduction of substituents that enhance cytotoxicity, particularly under the hypoxic conditions characteristic of solid tumors. For example, a series of cyclic acetal (B89532) derivatives of Porfiromycin were developed and tested for their ability to kill hypoxic and oxygenated EMT6 tumor cells. In this series, amino methyl acetal and thioacetal substitutions at the C-7 position were found to dramatically increase the cytotoxicity of the compounds specifically towards hypoxic cells, while having minimal effect on their toxicity under normal oxygen levels.

A standout compound from these studies is the Porfiromycin acetal known as BMY-42355 . This analogue exhibited the largest differential between hypoxic and aerobic cytotoxicities observed among the tested mitomycin analogues, suggesting a greater selectivity for tumor cells. nih.gov This enhanced hypoxia-selective cytotoxicity is a highly desirable trait for anticancer agents, as it promises higher efficacy against solid tumors while potentially reducing damage to healthy, well-oxygenated tissues.

Further research into C-7 modifications involved the synthesis of a series of 7-(2-substituted-ethyl)amino analogues of Porfiromycin. nih.gov When screened in standard antitumor systems, certain compounds within this series demonstrated superior activity compared to the parent compound, Mitomycin C, against P-388 leukemia, L-1210 leukemia, and B-16 melanocarcinoma in murine models. nih.gov This indicates that the addition of substituted ethylamines at the C-7 position is a viable strategy for improving the antitumor spectrum and potency of Porfiromycin. However, researchers noted that no statistically significant correlations could be established between the physicochemical properties of these specific analogues and their observed antitumor activities, highlighting the complex nature of these structure-activity relationships. nih.govacs.org

Other successful substituents at the C-7 position that have been shown to produce analogues with superior potency and therapeutic ratios in P-388 leukemia assays include aziridine, 2-methylaziridine, propargylamine, furfurylamine, and 3-aminopyridine. nih.gov The collective body of this research confirms that structural modifications of the C-7 amino group are generally well-tolerated and effectively retain the core anticancer and DNA alkylating activities of the molecule.

The table below summarizes the observed effects of various C-7 substituents on the quinone moiety of Porfiromycin and its close analogue, Mitomycin C, based on findings from multiple research studies.

Table 1: Influence of C-7 Quinone Substituents on Porfiromycin Analogue Activity

| C-7 Substituent Group | Resulting Analogue/Series | Key Research Finding | Reference(s) |

|---|---|---|---|

| Cyclic Acetals | BMY-42355 | Showed the largest differential in cytotoxicity between hypoxic and aerobic conditions. | nih.gov |

| Amino methyl & thioacetal derivatives | Dramatically increased cytotoxicity specifically in hypoxic EMT6 tumor cells. | nih.gov | |

| Substituted Ethylamines | 7-(2-substituted-ethyl)amino analogues | Certain analogues showed better activity than Mitomycin C against P-388 & L-1210 leukemia and B-16 melanocarcinoma. | nih.govacs.org |

| Various Amines | Aziridine, 2-methylaziridine | Found to be among the most active substituents in the P-388 murine leukemia assay. | nih.gov |

| Propargylamine, Furfurylamine | Analogues demonstrated superiority to Mitomycin C in potency and efficacy. | nih.gov |

These findings underscore the critical role of the C-7 substituent in modulating the biological activity of Porfiromycin. By strategically modifying the quinone ring, it is possible to develop analogues with enhanced potency, improved tumor selectivity, and potentially more favorable therapeutic profiles.

Biosynthesis Pathways of Porfiromycin

Microbial Production by Streptomyces Species (e.g., Streptomyces ardus, Streptomyces verticillatus)

Porfiromycin is primarily obtained from the fermentation broths of certain Streptomyces bacterial species. Notably, Streptomyces ardus is a well-documented producer of porfiromycin. google.comdrugfuture.comwikipedia.org The species Streptomyces ardus was specifically assigned its name after porfiromycin was first isolated from its culture, distinguishing it from previously known Streptomyces strains. researchgate.net Another significant producer of porfiromycin is Streptomyces verticillatus. google.comdrugfuture.com Beyond porfiromycin, Streptomyces verticillatus is also known for producing other important compounds, including mitomycin D and the bleomycins. google.comuni-frankfurt.de

Elucidation of Biosynthetic Precursors (e.g., 3-Amino-5-hydroxybenzoic Acid Derivatives)

The core structure of porfiromycin, known as the mitosane core, is biosynthetically assembled from three primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403). nih.govbeilstein-journals.orgasm.org Among these, AHBA serves as a crucial intermediate, also acting as a common precursor for other significant anticancer agents such as rifamycin (B1679328) and ansamycin. beilstein-journals.org

Experimental evidence supporting AHBA's role includes studies demonstrating the efficient and specific incorporation of [carboxy-13C]AHBA into the C-6 methyl group of porfiromycin. nih.gov The de novo biosynthesis of AHBA itself originates directly from the shikimate pathway. nih.govmsu.edu However, it has been observed that direct incorporation of shikimic acid or other shikimate-derived amino acids into the mC7N unit (which is derived from AHBA) of mitomycin C or ansamycins does not occur. nih.gov Instead, intermediates such as aminoDAHP, 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) have been shown to be efficiently converted into AHBA by cell extracts from Amycolatopsis mediterranei, a rifamycin producer. nih.gov Furthermore, 3-amino-5-hydroxybenzoic acid has been identified in other Streptomyces species, including Streptomyces collinus, as well as in Salinispora arenicola. nih.gov The incorporation of [1-13C]-3-amino-5-hydroxybenzoate into porfiromycin has also been specifically observed. msu.edu

A notable research finding indicated that the addition of (methylene-2H2)-3-amino-5-hydroxybenzyl alcohol hydrochloride to growing cultures of Streptomyces verticillatus inhibited porfiromycin production. Despite this inhibition, no deuterium (B1214612) incorporation into porfiromycin was observed, and the isotopic composition of the recovered alcohol remained unchanged, highlighting its role in the metabolic pathway leading to porfiromycin. publish.csiro.au

Enzymatic Steps and Intermediates in Porfiromycin Biosynthesis

While the complete enzymatic cascade for porfiromycin biosynthesis is complex and still under investigation, insights can be drawn from studies on the closely related mitomycin C, which shares the same mitosane core. The biosynthesis of this core involves the assembly of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. nih.govbeilstein-journals.orgasm.org

Key enzymatic steps involve specific synthases and transferases. For instance, a gene designated mitA, responsible for AHBA synthesis, has been identified in Streptomyces lavendulae. This gene encodes an AHBA synthase, and its disruption completely blocked the production of mitomycin C. nih.govasm.org Downstream of mitA, another gene, mitB, encoding a glycosyltransferase, was found. The disruption of mitB also resulted in the abrogation of mitomycin C synthesis, suggesting that these genes are part of a cluster crucial for the assembly of the mitosane class of natural products. nih.govasm.org Porfiromycin itself is distinguished from mitomycin C by an N-methyl group. wikipedia.org Specifically, porfiromycin is synthesized through the methylation of the aziridine (B145994) ring present in mitomycin C. beilstein-journals.org

Table 1: Chemical Compounds and Corresponding PubChem CIDs

| Compound Name | PubChem CID |

| Porfiromycin | 13116 |

| 3-Amino-5-hydroxybenzoic Acid | 127115 |

Table 2: Microbial Producers of Porfiromycin

| Microbial Species | Role in Production |

| Streptomyces ardus | Primary Producer |

| Streptomyces verticillatus | Producer |

Molecular Mechanisms of Action: Dna Interaction and Cellular Effects

Bioreductive Activation Pathways of Porfiromycin

Enzymatic Reduction Mechanisms

Two-Electron Reductive Pathways (Hydroquinone Formation)

Role of NAD(P)H:Quinone Oxidoreductase (DT-Diaphorase/FpD)

NAD(P)H:Quinone Oxidoreductase (NQO1), also known as DT-diaphorase or FpD, is a flavoprotein that catalyzes the two-electron reduction of quinones aacrjournals.orgnih.govwikipedia.org. While DT-diaphorase is known to activate mitomycin C, its role in the aerobic activation of porfiromycin appears to be minor nih.govnih.govnih.gov. Studies suggest that porfiromycin is preferentially activated through a one-electron reductive pathway nih.gov. However, a deficiency in DT-diaphorase activity can contribute to aerobic resistance to porfiromycin, indicating its involvement, albeit potentially less dominant than other pathways under certain conditions nih.govnih.gov. Soluble extracts of cells can reduce porfiromycin more effectively at acidic pH, and both NADH and NADPH can serve as electron donors for this reduction, suggesting the involvement of quinone reductase (DT-diaphorase) in porfiromycin reduction nih.gov.

Oxygen-Dependent Activation and Hypoxia Selectivity

Porfiromycin exhibits a notable oxygen-dependent activation profile, leading to its preferential toxicity in hypoxic cellular environments wikipedia.orgnih.govnih.govaacrjournals.orgnih.gov. This selectivity is a critical aspect of its potential therapeutic application, as solid tumors often contain regions of hypoxia that are resistant to conventional therapies nih.govmdpi.comyale.edupnas.orgscispace.comtandfonline.com.

Hypoxic cells within solid tumors represent a therapeutically resistant population due to the oxygen deficit, which, paradoxically, creates an environment conducive to reductive processes nih.govyale.edu. Porfiromycin, like other mitomycin antibiotics, undergoes reductive activation by various oxidoreductases, a process essential for its therapeutic effects nih.govyale.edupnas.org. The rate of porfiromycin uptake into hypoxic cells is more rapid than into aerobic cells at equal drug concentrations nih.govaacrjournals.orgnih.gov. Furthermore, hypoxic cells accumulate porfiromycin in concentrations well exceeding those in the extracellular medium, suggesting intracellular sequestration, likely due to reductive activation and covalent binding to cellular structures nih.govaacrjournals.orgnih.gov. This sequestration is not observed in aerobic cells, which exhibit rapid efflux of the drug nih.govaacrjournals.org. This differential uptake and retention are directly correlated with the preferential toxicity of porfiromycin to hypoxic cells nih.govaacrjournals.org.

The ability of porfiromycin to generate oxygen free radicals following biological activation has been measured, with various biological reducing systems such as tumor cell sonicates, NADPH-cytochrome c reductase, xanthine (B1682287) oxidase, and mitochondria researchgate.net. While mitomycin C and some analogues produced hydroxyl radicals, porfiromycin did not appear to form these radicals researchgate.net.

Activation by Human Apurinic/Apyrimidinic Endonuclease 1 (HAP1) Redox Function

Human Apurinic/Apyrimidinic Endonuclease 1 (HAP1), also known as APE1/Ref-1, is a multifunctional protein primarily involved in DNA base excision repair, but it also possesses a redox function oup.comoup.commdpi.comfrontiersin.org. Studies have shown that the overexpression of HAP1 protein can sensitize cells to the lethal effects of bioreductive drugs, including porfiromycin oup.comoup.commdpi.com. This increased sensitivity is attributed to the redox function of HAP1, as a mutated HAP1 protein lacking this redox function did not confer the same sensitization oup.comoup.com. This suggests that HAP1, through its redox activity, can contribute to the bioreductive activation of alkylating drugs like porfiromycin used in cancer chemotherapy oup.comoup.com.

DNA Adduction and Cross-Linking by Activated Porfiromycin

The primary mechanism of porfiromycin's cytotoxic action involves its interaction with DNA, leading to the formation of adducts and cross-links wikipedia.orgnih.govacpjournals.orgboisestate.edunih.govaacrjournals.org. Upon reductive activation, porfiromycin becomes a reactive species that alkylates DNA wikipedia.orgyale.eduresearchgate.netnih.govnih.gov.

Research has identified that porfiromycin forms both mono- and bis-adducts in cellular DNA nih.govnih.gov. Specifically, three major adducts have been identified:

Two mono-adducts consisting of deoxyguanosine linked at its N2-position to the C-1 of porfiromycin.

10-decarbamoyl porfiromycin.

A bis-adduct where porfiromycin is cross-linked to two deoxyguanosines at their N2-positions nih.govnih.gov.

The N2 position of deoxyguanosine is identified as the major monofunctional alkylating site for DNA alkylation by porfiromycin nih.gov. Importantly, more adducts, particularly bis-adducts (interstrand cross-links), are formed under hypoxic conditions compared to aerobic conditions nih.gov. These interstrand cross-links are considered critical lesions responsible for inhibiting DNA synthesis and ultimately leading to cell death wikipedia.orgcore.ac.ukyale.edunih.govaacrjournals.orgnih.govoup.com. The number of cross-links required to induce a given amount of cell kill remains similar regardless of the specific mitomycin employed or the degree of oxygenation, reinforcing the concept that DNA cross-linking is a crucial determinant of cytodestruction nih.gov.

Table 1: Key DNA Adducts Formed by Activated Porfiromycin

| Adduct Type | Description | Primary Alkylation Site | Formation under Hypoxia vs. Aerobic Conditions |

| Mono-adduct | Deoxyguanosine linked at its N2-position to the C-1 of porfiromycin | N2 of deoxyguanosine | More formed under hypoxia nih.gov |

| Mono-adduct | 10-decarbamoyl porfiromycin | N/A | More formed under hypoxia nih.gov |

| Bis-adduct | Porfiromycin cross-linked to two deoxyguanosines at their N2-positions | N2 of deoxyguanosine | More formed under hypoxia nih.gov |

| Interstrand Cross-link | Covalent linkage between complementary DNA strands via porfiromycin | N2 of deoxyguanosine | Enhanced under hypoxia wikipedia.orgcore.ac.ukyale.edunih.govaacrjournals.orgoup.com |

| Single-strand breaks | Breaks in the DNA backbone | N/A | Result of porfiromycin action wikipedia.org |

Cellular Pharmacology of Porfiromycin

Cellular Uptake and Intracellular Retention

The cellular uptake and intracellular retention of porfiromycin (PFM) have been investigated in various cell lines, including HCT 116 human colon carcinoma cells and human red blood cells (RBCs). Studies indicate that the uptake of PFM exhibits both a fast and a slow phase of linear increase nih.gov. This accumulation is temperature-dependent, with a temperature coefficient (Q10 24-37°C) of 2.3 ± 0.3, but it is not saturable with external drug concentrations ranging from 2 to 100 µM nih.gov. Furthermore, PFM uptake is not significantly affected by various metabolic inhibitors, nor does it demonstrate competitive inhibition by unlabeled PFM or mitomycin C nih.gov. Efflux of cellular radioactivity is also unaffected by these inhibitors, suggesting that the uptake and efflux of PFM in these cells primarily occur through a passive diffusion process nih.gov.

Differential Uptake and Retention in Hypoxic Cells

A crucial aspect of porfiromycin's cellular pharmacology is its differential behavior in hypoxic (low-oxygen) versus aerobic (oxygenated) cells. The uptake of porfiromycin into hypoxic cells is notably more rapid than into aerobic cells when exposed to equal drug concentrations nih.govnih.gov. Hypoxic cells also demonstrate a remarkable ability to accumulate the drug in concentrations well exceeding those in the extracellular medium, a phenomenon attributed to drug sequestration within these cells nih.govnih.govnih.gov. This sequestration mechanism is not observed in aerobic cells, which, conversely, exhibit a very rapid efflux of porfiromycin upon removal of the extracellular drug, leading to an equilibrium between intracellular and extracellular drug concentrations nih.govnih.gov. This preferential retention in oxygen-deficient cells contributes significantly to porfiromycin's selective activity nih.gov. Compared to its analogue, mitomycin C, porfiromycin produces a greater differential kill of hypoxic EMT6 cells relative to their oxygenated counterparts nih.gov.

Table 1: Differential Cellular Behavior of Porfiromycin

| Cellular Condition | Uptake Rate | Intracellular Accumulation | Efflux Rate | Sequestration |

| Hypoxic Cells | More rapid | High (exceeds extracellular) | Slower | Present |

| Aerobic Cells | Slower | Equilibrium with extracellular | Rapid | Absent |

Correlation Between Drug Uptake and Selective Cellular Effects

There is a direct correlation between the rate of porfiromycin uptake and its cytotoxicity under both aerobic and hypoxic conditions nih.govnih.gov. The observed differences in the uptake and retention of porfiromycin are directly associated with its preferential toxicity towards hypoxic cells nih.govnih.gov. In hypoxic conditions, EMT6 cell sonicates reduce porfiromycin and mitomycin C to reactive electrophiles at similar rates, a finding that correlates with their respective cytotoxic effects nih.gov. This highlights that the differential accumulation and retention of the drug in hypoxic environments are key determinants of its selective cellular effects.

Metabolic Transformations and Metabolite Identification in Cellular Systems

Porfiromycin undergoes extensive metabolic transformations within cellular systems. Studies involving rat liver preparations under aerobic conditions have been instrumental in isolating and identifying its major metabolites. The metabolism of porfiromycin by rat liver preparations in an aqueous potassium phosphate (B84403) buffer containing an NADPH generating system at 37°C results in the formation of several distinct metabolites.

Identification of Mitosene Analogues as Primary Metabolites

A total of eight metabolites of porfiromycin have been identified as mitosene analogues following metabolism in rat liver preparations. Among these, three are recognized as primary metabolites: 2-methylamino-7-aminomitosene, 1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene, and 1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene. These primary metabolites are consistent with those previously observed under hypoxic conditions using purified rat liver NADPH-cytochrome c reductase.

Table 2: Primary Mitosene Analogues of Porfiromycin Metabolism

| Metabolite Name | Type |

| 2-methylamino-7-aminomitosene | Primary Mitosene |

| 1,2-cis-1-hydroxy-2-methylamino-7-aminomitosene | Primary Mitosene |

| 1,2-trans-1-hydroxy-2-methylamino-7-aminomitosene | Primary Mitosene |

Formation of Phosphate Adducts and Dimeric Adducts

Beyond the primary mitosene analogues, the metabolic process of porfiromycin also leads to the formation of more complex adducts. The reactive metabolite 2-methylamino-7-aminomitosene undergoes further activation through the loss of carbamic acid at the C-10 position. This activated intermediate then links with the 7-amino group of the primary metabolites, resulting in the formation of two distinct dimeric adducts. Additionally, three specific phosphate adducts have been identified within the incubation system: 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate, 1,2-cis-2-methylamino-7-aminomitosene-1-phosphate, and 1,2-trans-2-methylamino-7-aminomitosene-1-phosphate. The configurations of these diastereoisomeric metabolites were determined using 1H NMR and phosphatase digestion.

Table 3: Identified Adducts of Porfiromycin Metabolism

| Adduct Type | Specific Adducts |

| Dimeric | Two distinct dimeric adducts (from 2-methylamino-7-aminomitosene) |

| Phosphate | 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate |

| 1,2-cis-2-methylamino-7-aminomitosene-1-phosphate | |

| 1,2-trans-2-methylamino-7-aminomitosene-1-phosphate |

Proposed In Vitro Metabolic Pathways

Based on the comprehensive profile of identified metabolites, including the various mitosene analogues, phosphate adducts, and dimeric adducts, in vitro metabolic pathways for porfiromycin have been proposed. These pathways provide direct evidence for understanding the reactive nature and hepatic metabolism of porfiromycin. The identification of these specific metabolic products elucidates the biochemical transformations porfiromycin undergoes within cellular systems, which are critical for its mechanism of action.

Molecular Interactions with Cellular Targets Beyond DNA

One significant cellular target identified for mitomycin C, and by extension its derivative Porfiromycin, is Thioredoxin Reductase (TrxR) . TrxR is a pivotal enzyme within the thioredoxin system, which is essential for maintaining cellular redox homeostasis and is frequently found to be overexpressed in various cancer cells. Detailed research findings demonstrate that mitomycin C can inhibit TrxR both in vitro and in vivo. The proposed chemical mechanism for this inhibition involves the bioreduction of the quinone ring of mitomycin C by the selenolthiol active site of TrxR. This initial reduction leads to the formation of a highly reactive intermediate that subsequently alkylates the enzyme's active site, thereby inactivating TrxR. Studies have shown that the disulfide reducing activity of TrxR is virtually unaffected when incubated with mitomycin C in the absence of NADPH, indicating that the inhibition necessitates a reduced selenolthiol active site. This inhibition of TrxR is considered to play a major role in the biological mode of action and cytotoxicity of mitomycins.

Beyond TrxR, evidence also suggests that mitomycins, including Porfiromycin, can interact with ribosomal RNA (rRNA) . The inhibition of ribosomal RNA has been proposed as a novel cytotoxic mechanism for bioreductive drugs such as mitomycins. Interactions with rRNA can disrupt vital cellular processes, including protein synthesis, further contributing to the antineoplastic efficacy of these compounds.

The engagement of Porfiromycin with multiple cellular targets, such as TrxR and rRNA, exemplifies a "promiscuous" or "dirty" drug action. This multi-target approach, where a single agent simultaneously impacts several cellular events, is increasingly recognized as a factor contributing to the proven therapeutic effectiveness of certain antitumor agents.

Synthetic Strategies and Analog Development for Porfiromycin

Design Principles for New Porfiromycin Analogues

The design of new porfiromycin analogues primarily focuses on achieving selectivity, specifically targeting cancerous cells while minimizing effects on non-cancerous cells. nih.gov This approach mirrors strategies used in antimicrobial development, although cancer cells present unique challenges due to their metabolic overlap with host cells and ability to evade the immune system. nih.gov

Strategies for improving the pharmacological profiles of porfiromycin analogues include enhancing selective DNA-bonding properties and exploring bioreductive drug activation. acs.orgimrpress.com For instance, tethering porfiromycin to antisense oligodeoxynucleotides has been explored to diminish indiscriminate alkylation of DNA guanine (B1146940) residues, thereby potentially reducing toxicity and improving target selectivity. acs.org Another approach involves identifying reductase enzymes overexpressed in tumor cells, which can bioactivate prodrugs, leading to selective toxicity in hypoxic tumor environments. nih.govimrpress.com

Chemical Modifications and Synthetic Methodologies

Various chemical modifications and synthetic methodologies have been employed to create porfiromycin analogues, aiming to alter their reactivity, stability, and targeting capabilities.

Semisynthetic porfiromycin analogues, such as KW-2149 and BMS-181174, have been prepared to achieve improved pharmacological profiles. acs.orgacs.orgnih.govresearchgate.net Porfiromycin itself is synthesized by the methylation of the aziridine (B145994) of mitomycin C. beilstein-journals.org An efficient four-step procedure has been reported for the preparation of C(10) halogen 10-des(carbamoyloxy)porfiromycins. researchgate.net New mitomycin C and porfiromycin analogues have also been prepared by treating mitomycin A and N-methylmitomycin A with various amines, including aziridines, allylamines, propargylamines, chloroalkylamines, hydroxyalkylamines, glycine (B1666218) derivatives, aralkylamines, and heterocyclic amines. researchgate.net

Modifications at the quinone and aziridine moieties are crucial for altering the drug's activity. The importance of the porfiromycin C(7) structure and nucleophile for quinone cyclization has been determined, demonstrating that both C(7) and C(8) annulation processes can occur. researchgate.netclockss.orgresearchgate.net For example, 7-N-(2-mercaptoethyl)porfiromycin is a thiol that can cyclize at one or more sites, forming an equilibrium isomeric mixture. researchgate.netclockss.org Studies have shown that cyclization can proceed at the quinone C(7) and C(8) sites, with the cyclization being dependent on the structure of the C(7) substituent. clockss.org

The preparation of cyclic disulfide and iminoporfiromycin analogues represents a significant area of research. A novel 7-N-(1′-amino-4′,5′-dithian-2′-yl)porfiromycin C(8) cyclized imine (referred to as compound 6 in some studies) and its reference compound, 7-N-(1′-aminocyclohex-2′-yl)porfiromycin C(8) cyclized imine (compound 13), have been synthesized and evaluated. acs.orgacs.orgnih.gov Porfiromycin 6 contains a disulfide unit that, upon cleavage, can provide thiols affecting drug reactivity. acs.orgacs.orgnih.gov Phosphines have been shown to dramatically accelerate the activation and solvolysis of compound 6 compared to compound 13. acs.orgacs.orgnih.gov Both compounds 6 and 13 efficiently cross-linked DNA, with compound 6 being more efficient than compound 13. acs.orgacs.orgnih.gov The enhanced levels of interstrand cross-link adducts for 6 and 13 are attributed to a nucleophile-assisted disulfide cleavage process that facilitates porfiromycin activation and nucleophile adduction. acs.orgacs.orgnih.gov The C(8) iminoporfiromycins 6 and 13 displayed anticancer profiles similar to other semisynthetic analogues like KW-2149. acs.orgacs.orgnih.gov

Tethering strategies involve linking porfiromycin to other molecules to improve its properties, such as selective delivery and reduced toxicity. One notable approach involves conjugating porfiromycin with oligodeoxynucleotides. acs.orgrsc.orggoogle.com This strategy aims to improve the selective DNA-bonding properties of mitomycins. acs.org For example, a novel strategy has been developed for attaching oligodeoxynucleotides to mitomycins, with preliminary studies showing their use in inhibiting smooth muscle cell proliferation. acs.org It was speculated that tethered porfiromycin would exhibit reduced toxicity compared to the parent drug, as attachment to an antisense oligodeoxynucleotide could diminish indiscriminate alkylation of DNA guanine residues. acs.org Such conjugates have been shown to be less cytotoxic than porfiromycin alone and may offer more target-selective therapeutic agents. acs.org

Design and Synthesis of Quinone-Cyclized Porfiromycins

The design and synthesis of novel mitomycins engineered to undergo quinone cyclization have been explored, with a focus on porfiromycin analogues. clockss.orgresearchgate.net This research aimed to understand if nucleophiles tethered at the C(7) porfiromycin site could cyclize to form C(6), C(7), and C(8) adducts. clockss.org Studies confirmed that cyclization can occur at both the quinone C(7) and C(8) sites, and that the cyclization process is dependent on the structure of the C(7) substituent. clockss.orgresearchgate.net

Porfiromycin analogues, rather than mitomycin derivatives, were specifically synthesized to prevent N(1a)-C(5a) cyclization processes. clockss.org Two main porfiromycin series were prepared: Series A, containing a C(7)-substituted cyclohexylamino unit, and Series B, featuring a C(7)-substituted piperidino moiety. clockss.org A two-carbon (C2) bridge was maintained between the C(7) amino unit and the terminal nucleophile in both series, a structural factor retained due to its presence in other cytotoxic analogues. clockss.org

For instance, porfiromycins 6 and 13 demonstrated efficient cross-linking of EcoRI-linearized pBR322 DNA upon the addition of Et₃P. researchgate.net Enhanced levels of interstrand cross-link (ISC) adducts were observed for compounds 6 and 13 compared to porfiromycin (7), with compound 6 proving more efficient than 13. researchgate.net The notable Et₃P-mediated rate enhancements for the solvolysis of 6 (compared to 13 and a N(7)-substituted analogue of 1) and the increased ISC adduct levels for 6 (compared to 13 and 7) are attributed to a nucleophile-assisted disulfide cleavage process. researchgate.net This process facilitates porfiromycin activation and subsequent adduction with nucleophiles such as methanol (B129727) (MeOH) or DNA. researchgate.net

Development of 7-Alkoxymitosanes

The development of 7-alkoxymitosanes involved the discovery of a facile alcoholysis reaction of 7-methoxymitosanes and 5-methoxyindolequinone under basic conditions. nih.govdoi.org This reaction enabled the synthesis of a series of 7-alkoxymitosanes from mitomycins A and B. nih.govdoi.org

These synthesized 7-alkoxymitosanes exhibited strong antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.govdoi.org Furthermore, they acted as potent inhibitors of cultivating HeLa S-3 cells in vitro. nih.govdoi.org Among the synthesized compounds, 7-n-propoxy-7-demethoxymitomycin A (compound 2) demonstrated the strongest antitumor activity against solid type Sarcoma-180 in mice. nih.govdoi.org

Biological Evaluation of Synthetic Analogues: Impact on DNA Cross-Linking and Bioreduction

The biological evaluation of porfiromycin and its synthetic analogues has provided insights into their impact on DNA cross-linking and bioreduction. Porfiromycin has been identified as a poorer substrate for the two-electron-reducing enzyme DT-diaphorase (DTD; NAD(P)H:quinone oxidoreductase, NQO1) compared to its parental compound, mitomycin C. tandfonline.com This characteristic contributes to porfiromycin's greater hypoxic selectivity. tandfonline.com While preclinical studies for porfiromycin were encouraging, clinical trials did not show significant benefit over mitomycin C when combined with radiotherapy. tandfonline.com

Research has also compared the cytotoxicity and DNA cross-linking abilities of porfiromycin with other analogues. For instance, decarbamoyl mitomycin C (DMC), an analogue structurally identical to mitomycin C except for the replacement of the carbamoyl (B1232498) group at the C-10 position by a non-alkylating hydroxyl group, was studied to understand the role of cross-linkage in cytotoxicity. yale.edu While DMC was expected to form fewer bisadducts with DNA, tissue culture experiments suggested it was at least as toxic as mitomycin C to certain cell lines. yale.edu Surprisingly, DMC induced 20–30 times more total DNA adducts than mitomycin C in EMT6 cells, yet its interstrand cross-linking activity was weaker, representing only 7% of total adducts compared to 27% for mitomycin C. researchgate.net For both DMC and mitomycin C, cytotoxicity correlated with DNA cross-linking activities rather than the total monoadduct burden. researchgate.net

Other analogues, such as N-(N',N'-dimethylaminomethylene)amine analogue of mitomycin C (BMY-25282) and N-(N',N'-dimethylaminomethylene)amine analogue of porfiromycin (BL-6783), were also evaluated. researchgate.net Porfiromycin was found to be considerably less cytotoxic to aerobic EMT6 cells than mitomycin C, whereas BMY-25282 and BL-6783 were significantly more toxic. researchgate.net The relative abilities of these compounds to generate oxygen free radicals following biological activation were measured using various biological reducing systems, including tumor cell sonicates, NADPH-cytochrome c reductase, xanthine (B1682287) oxidase, and mitochondria; all four mitomycin antibiotics produced oxygen radicals upon biological reduction. researchgate.net

Further studies explored porfiromycin-phosphorothioate oligodeoxynucleotide conjugates, designed to improve selective DNA bonding. acs.org These conjugates demonstrated biological activity, including inhibition of human aortic smooth muscle cell (HASMC) proliferation and inhibition of high-affinity binding of basic fibroblast growth factor (bFGF) to HASMC. acs.org One specific adduct, compound 29, reduced the number of FGFR1 receptors on HASMC surfaces, suggesting down-regulation of FGFR1 gene expression. acs.org Compound 29 also inhibited cultured HASMC proliferation and was less cytotoxic than unconjugated porfiromycin, indicating that these conjugates may offer improved target selectivity and reduced toxicity compared to either mitomycin or porfiromycin alone. acs.org

Molecular Mechanisms of Drug Resistance to Porfiromycin

Enzymatic Resistance Mechanisms

The cytotoxicity of Porfiromycin is dependent on its metabolic activation to a reactive species that can alkylate DNA. Consequently, changes in the enzymatic machinery responsible for this activation or for the detoxification of the drug can profoundly impact its efficacy.

Porfiromycin, in its native state, is largely nonreactive and requires enzymatic reduction to become a potent bifunctional alkylating agent. wikipedia.org The primary enzyme implicated in the aerobic bioactivation of Porfiromycin is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. This enzyme catalyzes the two-electron reduction of the quinone moiety of Porfiromycin, initiating a cascade of reactions that lead to the formation of a DNA cross-linking agent.

A key mechanism of acquired resistance to Porfiromycin under aerobic conditions is the downregulation or loss of NQO1 expression. nih.gov Studies have demonstrated a direct correlation between decreased NQO1 levels and increased resistance to Porfiromycin. For instance, a human cell strain derived from a cancer-prone individual, which exhibited six times more resistance to Porfiromycin under aerobic conditions compared to a normal donor cell strain, was found to be deficient in DT-diaphorase. nih.gov This deficiency was confirmed by enzymatic assays and the absence of the DT-diaphorase protein. nih.gov The reduced enzymatic activity leads to decreased metabolic activation of Porfiromycin, thereby diminishing its cytotoxic effects. nih.gov

Conversely, under hypoxic conditions, where other reductases can activate Porfiromycin, the reliance on NQO1 is lessened. nih.gov This highlights the importance of the tumor microenvironment in dictating the dominant resistance mechanisms.

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of electrophilic compounds, rendering them less toxic and more readily excretable. nih.gov While direct conjugation of Porfiromycin by GSTs is one potential mechanism of detoxification, the role of GSTs in drug resistance is often more complex. nih.gov

Elevated GST activity can contribute to Porfiromycin resistance through several mechanisms:

Direct Detoxification: GSTs can directly conjugate with the activated, electrophilic form of Porfiromycin, neutralizing its ability to cross-link DNA.

Peroxidase Activity: Some GST isoforms possess glutathione peroxidase activity, enabling them to detoxify reactive oxygen species (ROS) that can be generated during the redox cycling of Porfiromycin. This reduction in oxidative stress can mitigate drug-induced cellular damage.

Inhibition of Apoptosis: Certain GSTs, particularly GST Pi (GSTP1), can modulate signaling pathways involved in apoptosis. nih.govnih.gov By interacting with and inhibiting key kinases in the mitogen-activated protein (MAP) kinase pathway, such as c-Jun N-terminal kinase 1 (JNK1), GSTs can suppress stress-induced apoptosis, thereby promoting cell survival even in the presence of DNA damage. nih.gov

DNA Repair Pathway Contributions to Resistance

The primary mechanism of Porfiromycin-induced cytotoxicity is the formation of interstrand cross-links (ICLs) in DNA. wikipedia.org These lesions are highly toxic as they block essential cellular processes such as DNA replication and transcription. Consequently, the efficiency of the cellular DNA repair machinery in recognizing and removing these ICLs is a critical determinant of cell survival and, therefore, a major mechanism of drug resistance. nih.govnih.gov

Cells have evolved several sophisticated DNA repair pathways to deal with various types of DNA damage. The key pathways implicated in the repair of Porfiromycin-induced ICLs and thus in resistance to the drug include:

Fanconi Anemia (FA) Pathway: This complex pathway is specifically designed to recognize and coordinate the repair of ICLs. nih.govfanconi.org The FA pathway is activated when a replication fork stalls at an ICL. nih.gov A key event in this pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which then localize to the site of damage and orchestrate the recruitment of other DNA repair proteins. nih.govyoutube.com These proteins include nucleases that incise the DNA on either side of the cross-link, allowing for the unhooking of the ICL. The resulting DNA gap and double-strand break are then repaired by other pathways, including homologous recombination and translesion synthesis. An active and efficient FA pathway is a primary mechanism of resistance to ICL-inducing agents like Porfiromycin. nih.govresearchgate.net Overexpression or restoration of the FA pathway in tumor cells can lead to acquired resistance. nih.gov

Nucleotide Excision Repair (NER): NER is a versatile repair system that removes a wide range of helix-distorting DNA lesions, including some types of DNA adducts and cross-links. wikipedia.orgmdpi.comtaylorandfrancis.com The NER pathway involves the recognition of the lesion, unwinding of the DNA around the damage, dual incision of the damaged strand, and synthesis of a new DNA strand using the undamaged strand as a template. mdpi.com While the FA pathway is considered the primary defense against ICLs, NER can also play a role in the repair of Porfiromycin-induced DNA damage, and its upregulation could contribute to resistance. taylorandfrancis.com

Homologous Recombination (HR): HR is a high-fidelity DNA repair pathway that is essential for the repair of double-strand breaks (DSBs), which are often generated as intermediates during the repair of ICLs by the FA pathway. nih.govfrontiersin.orgsemanticscholar.orgfrontiersin.org Following the unhooking of the ICL, the resulting DSB is repaired using the sister chromatid as a template to ensure error-free restoration of the DNA sequence. frontiersin.org Increased proficiency of the HR pathway can therefore enhance the cell's ability to tolerate and repair Porfiromycin-induced damage, leading to resistance. nih.gov

The interplay between these DNA repair pathways is complex and crucial for maintaining genomic integrity. Upregulation or enhanced efficiency of any of these pathways can significantly increase a cell's capacity to repair Porfiromycin-induced DNA damage, thereby contributing to a resistant phenotype.

Porfiromycin in the Context of Hypoxia Activated Prodrugs Haps

Conceptual Framework for Porfiromycin as a Hypoxia-Activated Prodrug

The therapeutic efficacy of Porfiromycin as a hypoxia-activated prodrug hinges on its bioreductive activation, a process that transforms the relatively inert prodrug into a potent cytotoxic agent under specific oxygen-deficient conditions. The activation pathway typically commences with a one-electron reduction of the quinone moiety of Porfiromycin, primarily catalyzed by various flavin-dependent oxidoreductases present within cells.

Under well-oxygenated (normoxic) physiological conditions, the radical anion intermediate formed during this initial one-electron reduction is highly reactive and readily undergoes re-oxidation by molecular oxygen. This leads to a "futile redox cycle," where the prodrug is regenerated, and reactive oxygen species are produced, thereby preventing the accumulation of cytotoxic metabolites and minimizing systemic toxicity to healthy tissues.

Conversely, in the severely oxygen-deprived (hypoxic) microenvironment characteristic of many solid tumors, the re-oxidation pathway is significantly attenuated due to the limited availability of molecular oxygen. This allows the radical anion intermediate to persist for a longer duration, facilitating its further reduction to highly reactive, cytotoxic species. These activated forms of Porfiromycin function as bioreductive alkylating agents, primarily by interacting with and alkylating DNA. This interaction results in the formation of DNA interstrand cross-links and single-strand breaks, which critically inhibit DNA synthesis and ultimately lead to cancer cell death. Key cellular reductases, including cytochrome P450 reductase, DT-diaphorase, and nitroreductase, are implicated in the enzymatic activation of HAPs like Porfiromycin.

Exploitation of Tumor Hypoxia for Selective Activation

Solid tumors frequently exhibit regions of hypoxia, a consequence of rapid cellular proliferation coupled with an inadequate and disorganized vascular supply. This low-oxygen state triggers adaptive cellular responses, notably the upregulation of hypoxia-inducible factor-1 alpha (HIF-1α) and an increase in the activity of various oxidoreductases. Porfiromycin is designed to specifically leverage this altered tumor microenvironment for its selective activation.

The elevated levels of reducing equivalents and oxidoreductases in hypoxic cancer cells provide the necessary biochemical machinery for the efficient bioreduction of Porfiromycin to its active cytotoxic form. This mechanism ensures that Porfiromycin remains largely inactive and non-toxic in well-oxygenated normal tissues, while being selectively converted into its therapeutic form within the oxygen-deficient tumor compartments.

This inherent selectivity offers a crucial therapeutic advantage: it concentrates the cytotoxic effect within the tumor, leading to a greater dose intensity of the active agent in the target tissue while mitigating off-target systemic toxicity. The preferential toxicity of Porfiromycin towards hypoxic cells is particularly valuable, as these cells are often resistant to conventional chemotherapies and radiotherapy due to their slow proliferation rates and reduced oxygen-dependent drug activation mechanisms. By targeting these resistant hypoxic populations, Porfiromycin represents a strategy to overcome a significant barrier to effective cancer treatment.

Comparative Analysis with Other Quinone-Based HAPs

Porfiromycin belongs to the class of quinone-based hypoxia-activated prodrugs, a group that includes other notable compounds such as mitomycin C (MMC), EO9 (Apaziquone), and AZQ. Mitomycin C is widely recognized as a prototype bioreductive agent, sharing structural similarities and a general mechanism of action with Porfiromycin.

However, comparative studies reveal important distinctions in their biological activities. Porfiromycin has been shown to be considerably less cytotoxic to aerobic EMT6 tumor cells than Mitomycin C, suggesting a potentially higher degree of hypoxia-selectivity. This differential toxicity may stem from variations in their susceptibility to futile redox cycling and the types of reactive species generated under different oxygen tensions. For instance, while both MMC and Porfiromycin can be activated by human FPT (flavin-containing monooxygenase) to cytotoxic species in living cells regardless of aeration, drugs that are highly sensitive to redox cycling and are primarily reduced via a one-electron mechanism tend to exhibit greater toxicity to hypoxic cells.

Further insights come from studies with structural analogues. BMY-25282, an analogue of mitomycin C, and BL-6783, an analogue of porfiromycin, demonstrated differing capacities to generate oxygen free radicals following biological activation. BMY-25282, BL-6783, and Mitomycin C were observed to generate hydroxyl radicals, whereas Porfiromycin did not appear to form these radicals, indicating variations in their downstream cytotoxic pathways or efficiency of radical production.

A general challenge for quinone-based prodrugs is their potential to be activated by oxygen-insensitive two-electron reductases, which can compromise their hypoxia-selectivity by leading to activation even in normoxic conditions. This underscores the importance of the specific enzymatic pathways involved in activation and the balance between one-electron and two-electron reduction in determining a HAP's therapeutic window.

Theoretical Approaches in HAP Design and Optimization

The rational design and optimization of hypoxia-activated prodrugs, including Porfiromycin and its successors, are guided by several critical theoretical principles aimed at maximizing their therapeutic efficacy and minimizing off-target effects. Key design criteria for an ideal HAP encompass:

Pharmacokinetic Properties: An optimized HAP must possess favorable pharmacokinetic characteristics to ensure efficient delivery and adequate penetration into the hypoxic regions of solid tumors. This includes sufficient stability in the bloodstream to prevent premature activation or degradation before reaching the target site.

Selective Activation Profile: The prodrug should exhibit high selectivity, activating predominantly in severely hypoxic tumor tissues while remaining inert in moderately hypoxic or well-oxygenated normal tissues. This requires careful consideration of the prodrug's reduction potential and its interaction with specific tumor-associated oxidoreductases.

Stability to Oxygen Concentration-Independent Reductases: To maintain hypoxia-selectivity, the prodrug should be stable to reductases that can activate it irrespective of oxygen concentration, thereby preventing non-selective toxicity.

The activation mechanism for many HAPs, including quinone and nitroaromatic compounds, is initiated by a one-electron reduction by flavin-dependent oxidoreductases, forming an oxygen-sensitive radical. The one-electron reduction potential of the HAP is a crucial determinant, as compounds with potentials above approximately –400 mV can effectively compete with flavin cofactors for electron acceptance, thereby facilitating their activation.

Despite these well-defined design principles, the clinical translation of HAPs has encountered significant hurdles. The clinical development of several early HAPs, including Porfiromycin, tirapazamine, apaziquone, banoxantrone, PR-104, and RH1 (a distinct HAP, not Ginsenoside Rh1), has been discontinued. While some newer generation HAPs like evofosfamide (B1684547) and tarloxotinib (B1652920) bromide have advanced further, some have also failed to meet primary endpoints in late-stage clinical trials. These outcomes highlight ongoing challenges, which may include insufficient patient selection based on tumor hypoxia status, variability in the expression and activity of activating enzymes across individual tumors, and complexities related to the diffusion and stability of the activated cytotoxic species within the tumor microenvironment. Continued theoretical and preclinical research remains vital to refine HAP design and overcome these barriers for successful clinical implementation.

Q & A

Basic: What experimental models are recommended for studying Porfiromycin’s bioreductive activation under hypoxic conditions?

Porfiromycin’s bioreductive activation relies on hypoxia to generate cytotoxic alkylating species. Researchers should employ in vitro models such as:

- Hypoxic chambers (1–5% O₂) with tumor cell lines (e.g., A549 lung adenocarcinoma) to simulate tumor microenvironments .

- Rat liver homogenates or NADPH-generating systems to replicate hepatic metabolism, as these models identify primary metabolites like 2-methylamino-7-aminomitosene and dimeric adducts .

- DNA cross-linking assays using EcoRI-linearized pBR322 DNA to quantify interstrand cross-link (ISC) adduct formation under varying oxygen levels .

Basic: How do researchers validate Porfiromycin’s selective cytotoxicity in hypoxic vs. normoxic cells?

Methodological validation involves:

- Clonogenic survival assays to compare cell viability under hypoxia (1% O₂) vs. normoxia (21% O₂) .

- High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) to detect hypoxia-specific metabolites, such as phosphate adducts (e.g., 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate) .

- Flow cytometry to measure reactive oxygen species (ROS) generation, as hypoxia reduces ROS scavenging, enhancing Porfiromycin’s alkylation efficacy .

Advanced: How can conflicting data on Porfiromycin’s metabolite profiles across studies be reconciled?

Discrepancies arise due to variations in:

- Incubation conditions : Aerobic vs. anaerobic systems alter metabolite pathways. For example, 1-hydroxy metabolites are dominant under aerobic conditions, while dimeric adducts form in hypoxia .

- Enzyme sources : Rat liver NADPH-cytochrome c reductase vs. human hepatocyte systems may yield different metabolic byproducts .

- Analytical techniques : NMR and phosphatase digestion are critical for distinguishing diastereoisomers (e.g., 1,2-cis vs. 1,2-trans configurations) that HPLC alone cannot resolve .

Advanced: What strategies optimize Porfiromycin’s DNA cross-linking efficiency in resistant tumor models?

- Phosphine-mediated activation : Triethylphosphine (Et₃P) accelerates Porfiromycin’s solvolysis, enhancing ISC adduct formation by 3–5× compared to non-activated analogs .

- Structural modifications : Cyclic disulfide C8 iminoporfiromycin derivatives (e.g., compound 6) improve DNA binding through nucleophile-assisted disulfide cleavage, increasing cytotoxicity in A549 cells under hypoxia .

- Combination therapies : Co-administration with hypoxia-inducible factor (HIF-1α) inhibitors may sensitize resistant cells by disrupting hypoxic adaptation pathways .

Advanced: What methodologies are recommended for quantifying Porfiromycin’s hepatic metabolites in preclinical studies?

- Metabolite extraction : Incubate Porfiromycin with rat liver S9 fractions in phosphate buffer (pH 7.4) containing NADPH for 60 minutes at 37°C .

- Chromatographic separation : Use reversed-phase HPLC with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Quantitative analysis : ESI-MS in positive ion mode (m/z 300–800) identifies metabolites, while NMR confirms stereochemistry .

Translational: How do preclinical models predict Porfiromycin’s clinical efficacy in solid tumors?

- Xenograft models : Subcutaneous tumors in nude mice (e.g., HT-29 colorectal cancer) treated with Porfiromycin (5–10 mg/kg, i.v.) show reduced tumor volume under hypoxia .

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂ ~2.5 hours) and hepatic clearance rates to align dosing schedules with metabolic stability .

- Biomarker validation : Hypoxia markers (e.g., CA9, GLUT1) in tumor biopsies correlate with Porfiromycin response in phase III trials .

Methodological: What are the best practices for reporting Porfiromycin’s in vitro cytotoxicity data?

- Standardized metrics : Report IC₅₀ values with confidence intervals (e.g., A549 cells: IC₅₀ = 0.8 μM, 95% CI 0.6–1.1 μM under hypoxia) .

- Data tables : Include columns for oxygen concentration, exposure time, and solvent controls (see Table 1 example below) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; specify p-value thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.